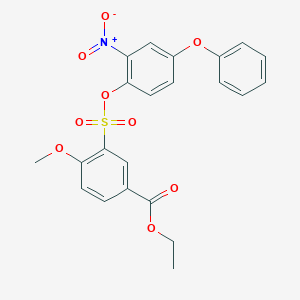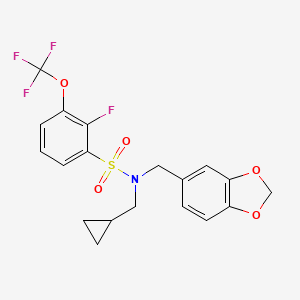![molecular formula C24H20N4O5 B7433330 [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate, also known as NPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has shown promising results in various studies, including its use as a biochemical tool and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate involves its ability to inhibit the activity of certain enzymes. Specifically, the compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing these enzymes from breaking down acetylcholine and butyrylcholine, respectively. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase can have various physiological effects, including improved cognitive function and muscle contraction.
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties. These properties may make it useful in treating various diseases, including neurodegenerative disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various physiological processes. Additionally, the compound has been shown to have various biochemical and physiological effects, which may make it useful in studying the effects of neurotransmitters and in treating various diseases.
One limitation of using [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate. One area of research could focus on the compound's potential therapeutic applications, particularly in treating neurodegenerative disorders and cancer. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various physiological processes. Finally, research could be conducted to develop new derivatives of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate that may have improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate can be achieved through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrophenol with benzyl bromide to form 4-benzyloxy-nitrobenzene. This intermediate is then reacted with 4-hydroxybenzyl alcohol to form [4-(3-nitrophenoxy)phenyl]methanol. The final step involves the reaction of [4-(3-nitrophenoxy)phenyl]methanol with ethyl chloroformate and sodium azide to form [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate.
Aplicaciones Científicas De Investigación
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been used in various scientific research applications, including its use as a biochemical tool. The compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in studying the role of these enzymes in various physiological processes.
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has also been studied for its potential therapeutic applications. The compound has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases.
Propiedades
IUPAC Name |
[4-(3-nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-2-22-25-23(26-27(22)18-7-4-3-5-8-18)24(29)32-16-17-11-13-20(14-12-17)33-21-10-6-9-19(15-21)28(30)31/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBUTIHUJZTYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
